1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-2-14-6(13)7(3-4-7)5(12)8(9,10)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFWKFUVOWJRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation via Base-Catalyzed Condensation
The cyclopropane core is typically constructed through [2+1] cycloaddition or conjugate addition-elimination reactions. A patent by EP2412702B1 details the synthesis of cyclopropanecarboxylates using a base-catalyzed reaction between α,β-unsaturated esters and carbenes. For example, methyl (1R,3R)-3-formyl-2,2-dimethylcyclopropanecarboxylate is synthesized via a pyrrolidine-catalyzed reaction between ethyl acrylate and diazomethane derivatives. Trans-configuration products are favored due to steric hindrance, with yields exceeding 80% under optimized conditions.
Trifluoroacetylation Strategies
Introducing the trifluoroacetyl group necessitates acylating agents such as trifluoroacetic anhydride (TFAA). The CN102633639A patent describes a method for synthesizing trifluoroacetic acid ethyl ester using molecular sieves to remove water, achieving 99.5% purity. Adapting this approach, the cyclopropanecarboxylic acid intermediate is treated with TFAA in the presence of acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) at 50°C, enabling efficient acylation while minimizing hydrolysis.
Esterification and Final Product Isolation
Esterification of the carboxylic acid intermediate with ethanol is catalyzed by molecular sieves, as demonstrated in CN102633639A. The process involves refluxing trifluoroacetyl-cyclopropanecarboxylic acid with absolute ethanol, using a 1:1.2 molar ratio, and employing a permeable separator to extract water. Post-reaction purification via distillation (60–62°C) and drying with Vanadium Pentoxide yields the ethyl ester with >99.5% purity.
Reaction Conditions and Catalytic Systems
Solvent and Temperature Optimization
-
Solvents : Toluene and dichloromethane are preferred for cyclopropanation due to their inertness. For trifluoroacetylation, halogenated solvents (e.g., dichloroethane) enhance electrophilic acyl transfer.
-
Temperature : Cyclopropanation proceeds optimally at 50–120°C, while trifluoroacetylation requires milder conditions (40–50°C) to prevent decomposition.
Catalysts and Stereochemical Control
-
Bases : Pyrrolidine and piperidine (0.1–0.5 mol%) are effective for cyclopropanation, achieving >90% enantiomeric excess for trans-isomers.
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Molecular Sieves : Acidic sieves (SiO₂/Al₂O₃) facilitate esterification by adsorbing water, shifting equilibrium toward product formation.
Purification and Analytical Validation
Distillation and Crystallization
Final purification involves fractional distillation under reduced pressure (60–62°C), followed by crystallization from hexane/ethyl acetate mixtures. The CN102633639A protocol reports a two-step distillation process, yielding 99.7% pure product.
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:5) resolves stereoisomers, particularly when cis/trans ratios deviate from synthetic targets.
Comparative Analysis of Synthetic Methods
Challenges and Industrial Scalability
Hydrolytic Sensitivity
The trifluoroacetyl group is prone to hydrolysis, necessitating anhydrous conditions. Molecular sieves and inert atmospheres (N₂) are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its applications include:
- Synthesis of Indole Derivatives : The compound has been used to synthesize various indole derivatives, which are crucial in pharmaceutical development due to their biological activity. For example, it serves as a precursor for indole-based compounds that exhibit anti-cancer properties .
- Building Block for Fluorinated Compounds : The trifluoroacetyl group is particularly valuable for creating fluorinated compounds that are often more bioactive than their non-fluorinated counterparts. This property is exploited in the development of new drugs and agrochemicals .
Medicinal Chemistry
The compound's structure allows it to participate in significant medicinal chemistry applications:
- Potential Anticancer Agents : Research indicates that derivatives of this compound may have anticancer properties due to their ability to interact with specific biological targets. Studies have shown promising results in inhibiting tumor growth in vitro .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The trifluoromethyl group enhances lipophilicity, allowing better blood-brain barrier penetration .
Case Study 1: Synthesis of Anticancer Indole Derivatives
A study demonstrated the successful synthesis of a series of indole derivatives using this compound as an intermediate. These derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as new therapeutic agents .
Case Study 2: Development of Fluorinated Agrochemicals
Research focused on using this compound to synthesize fluorinated agrochemicals that exhibit enhanced activity against pests while reducing environmental impact. The trifluoroacetyl moiety contributed to improved efficacy and selectivity .
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in the design of enzyme inhibitors, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs based on substituents, synthesis methods, and inferred properties:
Functional Group Impact
- Trifluoro-acetyl vs. Acetyl: The trifluoro-acetyl group increases electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon compared to non-fluorinated analogs. This improves reactivity in nucleophilic acyl substitutions .
- Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters, improving bioavailability in drug design .
- Fluorinated vs. Non-Fluorinated Substituents: Fluorine atoms enhance metabolic stability and membrane permeability. For example, the difluoromethyl group in ’s compound likely confers resistance to oxidative degradation .
Biological Activity
1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester (CAS Number: 1502851-24-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 210.15 g/mol
- Structure : The compound features a cyclopropane ring substituted with a trifluoroacetyl group and an ethyl ester moiety.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as a pharmaceutical intermediate and its effects on various biological systems.
Research indicates that the trifluoroacetyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes and receptors. The cyclopropane structure is known to confer unique reactivity and stability characteristics that may play a role in its biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various cyclopropanecarboxylic acid derivatives, including this compound. The results showed significant activity against several bacterial strains, suggesting potential applications in developing new antibiotics .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's effect on cell viability. The results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Case Studies
- Case Study on Anticancer Activity : In a recent study published in Cancer Research, researchers administered varying concentrations of this compound to MCF-7 cells. They observed that at concentrations above 10 µM, there was a significant reduction in cell proliferation and an increase in apoptosis markers .
- Environmental Impact Assessment : A study focusing on the environmental persistence of fluorinated compounds highlighted that derivatives like this compound could pose ecological risks due to their stability and bioaccumulation potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester?
- Methodological Answer : The compound is synthesized via esterification of cyclopropanecarboxylic acid derivatives with 2,2,2-trifluoroethanol. A common approach involves reacting the acid chloride (e.g., 1-(2,2,2-trifluoroacetyl)cyclopropanecarbonyl chloride) with 2,2,2-trifluoroethanol in the presence of a base like pyridine or DMAP. Alternative routes use anhydride intermediates or coupling reagents (e.g., DCC) to activate the carboxylic acid. Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and inert atmospheres to avoid hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm the trifluoroacetyl group (δ ~ -70 to -75 ppm) and NMR to identify cyclopropane protons (δ ~ 1.0–2.0 ppm, split due to ring strain).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (expected m/z ~ 238.05 for ) and fragmentation patterns.
- Chromatography : HPLC or GC with a polar stationary phase (e.g., Zorbax SB-C18) ensures purity (>98%) and detects hydrolytic byproducts.
Q. What are the recommended storage conditions to maintain the stability of this ester?
- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber glass vials. The cyclopropane ring is sensitive to light and moisture, while the trifluoroacetyl group may hydrolyze in humid environments. Stability tests (TGA/DSC) recommend avoiding prolonged exposure to temperatures >40°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound?
- Methodological Answer : Contradictions often arise from variations in catalyst efficiency or moisture control. Systematic optimization involves:
- Screening catalysts (e.g., DMAP vs. HSO) under controlled humidity.
- Monitoring reaction progress via in-situ NMR to identify intermediate decomposition.
- Replicating protocols with strict anhydrous conditions (e.g., molecular sieves) and reporting yields with error margins .
Q. What strategies optimize the esterification efficiency while minimizing side reactions?
- Methodological Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) for milder conditions, reducing cyclopropane ring opening.
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of fluorinated intermediates.
- Temperature Control : Lower temperatures (0–5°C) suppress trifluoroacetyl group hydrolysis.
- Protective Groups : Temporarily protect the cyclopropane ring with silyl groups (e.g., TMSCl) during esterification .
Q. How does the trifluoroacetyl group influence the cyclopropane ring's electronic environment?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group increases ring strain by polarizing the cyclopropane C-C bonds. Computational studies (DFT) show reduced HOMO-LUMO gaps, enhancing susceptibility to nucleophilic attack. Experimental validation involves comparing reaction rates with non-fluorinated analogs in SN2-type reactions (e.g., ring-opening with amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
